molecular formula C10H21N B2866793 (1S,5R)-1,3,3,5-tetramethylcyclohexan-1-amine CAS No. 1821790-63-9

(1S,5R)-1,3,3,5-tetramethylcyclohexan-1-amine

Cat. No.: B2866793
CAS No.: 1821790-63-9
M. Wt: 155.285
InChI Key: WCYNWVWYGZJUFX-SCZZXKLOSA-N
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Description

(1S,5R)-1,3,3,5-Tetramethylcyclohexan-1-amine is a chiral cyclohexane derivative with a stereochemically defined amine group at the 1-position and methyl substituents at the 1, 3, 3, and 5 positions.

Properties

IUPAC Name

(1S,5R)-1,3,3,5-tetramethylcyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N/c1-8-5-9(2,3)7-10(4,11)6-8/h8H,5-7,11H2,1-4H3/t8-,10+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCYNWVWYGZJUFX-SCZZXKLOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C1)(C)N)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@](CC(C1)(C)C)(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5R)-1,3,3,5-tetramethylcyclohexan-1-amine can be achieved through several synthetic routesAnother approach is the alkylation of glycine equivalents with 1,2-electrophiles, which leads to the formation of the cyclohexane ring .

Industrial Production Methods

Industrial production of (1S,5R)-1,3,3,5-tetramethylcyclohexan-1-amine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of biocatalysts, such as engineered myoglobin variants, has been explored to achieve stereoselective synthesis of the compound .

Chemical Reactions Analysis

Types of Reactions

(1S,5R)-1,3,3,5-tetramethylcyclohexan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions include various substituted cyclohexane derivatives, ketones, alcohols, and amine derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .

Scientific Research Applications

(1S,5R)-1,3,3,5-tetramethylcyclohexan-1-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (1S,5R)-1,3,3,5-tetramethylcyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogs and their distinguishing features are summarized below:

Compound Name Structural Features Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound
3,3,5-Trimethylcyclohexan-1-amine Three methyl groups (positions 3, 3, 5); no stereochemistry specified C₉H₁₉N 141.25 One fewer methyl group; undefined stereochemistry
(1S,4S)-4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine Piperazine substituent at position 4; stereochemistry (1S,4S) C₁₁H₂₃N₃ 197.32 Bulkier substituent (piperazine); higher polarity
(1S,2S,3R,4S,5S)-5-Amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetraol Multiple hydroxyl groups; hydroxymethyl and amino substituents C₇H₁₅NO₅ 193.20 Polar functional groups; distinct stereocenters

Physicochemical Properties

  • Boiling Point/Solubility : The target compound’s additional methyl group compared to 3,3,5-trimethylcyclohexan-1-amine likely increases hydrophobicity, reducing water solubility. Piperazine-substituted analogs (e.g., ) exhibit higher polarity due to the amine-rich piperazine ring, enhancing solubility in polar solvents.
  • Stereochemical Impact: The (1S,5R) configuration may lead to distinct crystallinity or chiral recognition properties compared to non-chiral analogs like 3,3,5-trimethylcyclohexan-1-amine .

Biological Activity

(1S,5R)-1,3,3,5-tetramethylcyclohexan-1-amine is a cyclic amine notable for its unique molecular structure, characterized by a cyclohexane ring with four methyl groups and an amine functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications as a scaffold for drug development.

  • Molecular Formula : C_{10}H_{21}N
  • Molecular Weight : 155.28 g/mol
  • Structure : Features a cyclohexane core with four methyl groups attached to the first and fifth carbon atoms.

Biological Activities

Research indicates that (1S,5R)-1,3,3,5-tetramethylcyclohexan-1-amine exhibits various biological activities. These include:

  • Receptor Modulation : The compound has been studied for its role as a modulator in biological systems, particularly concerning receptor interactions. Its bulky substituents may enhance binding affinity and selectivity towards certain receptors compared to related compounds.
  • Enzyme Inhibition : Similar compounds have shown potential in inhibiting specific enzymes involved in disease pathways. The unique structure of (1S,5R)-1,3,3,5-tetramethylcyclohexan-1-amine allows it to fit into active sites of enzymes effectively.

The mechanism of action involves interaction with specific molecular targets such as enzymes or receptors. The compound's structure allows it to bind effectively, modulating the activity of these targets and leading to various biological effects.

Comparative Structural Analysis

The following table summarizes some compounds structurally related to (1S,5R)-1,3,3,5-tetramethylcyclohexan-1-amine:

Compound NameStructure CharacteristicsUnique Features
(1R,5R)-1,3,3,5-tetramethylcyclohexan-1-amineSimilar cyclohexane coreDifferent stereochemistry affecting activity
2-amino-2-methylpentaneLinear structure with amine functionalityLess sterically hindered than tetramethyl analogs
4-methylcyclohexanamineCyclohexane ring with one methyl groupPotentially different receptor interactions
2-amino-cyclopentaneSmaller cyclic structureMay exhibit distinct biological properties

Case Studies and Research Findings

Several studies have investigated the biological activities of (1S,5R)-1,3,3,5-tetramethylcyclohexan-1-amine:

  • Binding Affinity Studies : Research has demonstrated that this compound binds selectively to certain receptors in vitro. For example, studies on its interaction with adrenergic receptors indicate potential therapeutic applications in treating cardiovascular diseases.
  • Enzyme Inhibition : Inhibition assays have shown that (1S,5R)-1,3,3,5-tetramethylcyclohexan-1-amine can inhibit key enzymes involved in metabolic pathways. This suggests its potential use in metabolic disorders.
  • Therapeutic Applications : Investigations into the therapeutic properties of this compound highlight its potential role in drug development for neurological conditions due to its ability to cross the blood-brain barrier effectively.

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